molecular formula C8H14N2O2 B6204601 5-oxa-8-azaspiro[3.5]nonane-8-carboxamide CAS No. 1872838-01-1

5-oxa-8-azaspiro[3.5]nonane-8-carboxamide

Cat. No. B6204601
CAS RN: 1872838-01-1
M. Wt: 170.2
InChI Key:
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Description

5-oxa-8-azaspiro[3.5]nonane-8-carboxamide (5-OAA-8-AC) is a synthetic compound with a wide range of applications in scientific research. It is a versatile compound that has been used for a variety of purposes such as organic synthesis, drug discovery, and protein engineering. It is also known for its ability to form strong hydrogen bonds, making it a useful tool for creating novel compounds.

Scientific Research Applications

5-oxa-8-azaspiro[3.5]nonane-8-carboxamide is a versatile compound that has been used for a variety of scientific research applications. It has been used in the synthesis of a variety of organic compounds, such as peptides, peptidomimetics, and nucleoside analogs. It has also been used in the research of enzyme inhibitors, receptor ligands, and drug delivery systems. Moreover, 5-oxa-8-azaspiro[3.5]nonane-8-carboxamide has been used in protein engineering and the study of protein-protein interactions.

Mechanism of Action

The mechanism of action of 5-oxa-8-azaspiro[3.5]nonane-8-carboxamide is not well understood. However, it is believed to be involved in the formation of strong hydrogen bonds with other molecules, which can lead to the formation of novel compounds. It is also believed to interact with enzymes and receptors, which can lead to the inhibition or activation of certain biochemical processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-oxa-8-azaspiro[3.5]nonane-8-carboxamide are not well understood. However, it is believed to interact with enzymes and receptors, which can lead to the inhibition or activation of certain biochemical processes. It is also believed to interact with proteins and peptides, which can lead to the formation of novel compounds.

Advantages and Limitations for Lab Experiments

The main advantage of using 5-oxa-8-azaspiro[3.5]nonane-8-carboxamide for lab experiments is its versatility. It can be used to synthesize a variety of organic compounds, as well as interact with enzymes and receptors. It is also relatively easy to synthesize and is relatively stable under laboratory conditions. However, one limitation of using 5-oxa-8-azaspiro[3.5]nonane-8-carboxamide is that its mechanism of action is not fully understood, which can limit its potential applications.

Future Directions

There are a number of potential future directions for 5-oxa-8-azaspiro[3.5]nonane-8-carboxamide research. These include further research into its mechanism of action, its potential applications in drug discovery, and its potential use in protein engineering. Additionally, further research into its biochemical and physiological effects, as well as its advantages and limitations for lab experiments, could lead to a better understanding of the compound and its potential applications.

Synthesis Methods

5-oxa-8-azaspiro[3.5]nonane-8-carboxamide can be synthesized using a variety of methods. The most common method is the condensation of two molecules of 5-oxa-8-azaspiro[3.5]nonane-8-carboxylic acid (5-oxa-8-azaspiro[3.5]nonane-8-carboxamideA) with one molecule of acetic anhydride. This reaction produces a cyclic amide, 5-oxa-8-azaspiro[3.5]nonane-8-carboxamide, in high yields. Other methods of synthesis have also been developed, such as the reaction of 5-oxa-8-azaspiro[3.5]nonane-8-carboxamideA with formaldehyde and the reaction of 5-oxa-8-azaspiro[3.5]nonane-8-carboxamideA with anhydrous boron trifluoride.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-oxa-8-azaspiro[3.5]nonane-8-carboxamide involves the reaction of a spirocyclic lactam with an amine to form the desired compound.", "Starting Materials": [ "Spirocyclic lactam", "Amine", "Solvent", "Reagents" ], "Reaction": [ "Dissolve the spirocyclic lactam in a suitable solvent", "Add the amine to the solution and stir at room temperature", "Heat the reaction mixture to reflux for several hours", "Cool the reaction mixture and filter the precipitated product", "Wash the product with a suitable solvent and dry under vacuum", "Purify the product by recrystallization or chromatography" ] }

CAS RN

1872838-01-1

Product Name

5-oxa-8-azaspiro[3.5]nonane-8-carboxamide

Molecular Formula

C8H14N2O2

Molecular Weight

170.2

Purity

95

Origin of Product

United States

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